3-Acetyl-2,6-diphenylpyridin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2,6-diphenylpyridin-4(1h)-one is a heterocyclic compound that belongs to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,6-diphenylpyridin-4(1h)-one typically involves multi-step organic reactions. One common method includes the condensation of acetylacetone with benzaldehyde derivatives under basic conditions, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2,6-diphenylpyridin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Acetyl-2,6-diphenylpyridin-4(1h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylpyridine: A structurally related compound with similar chemical properties.
3-Acetylpyridine: Another related compound with a simpler structure.
2,6-Diphenyl-4-pyridone: A compound with a similar core structure but different functional groups.
Uniqueness
3-Acetyl-2,6-diphenylpyridin-4(1h)-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
35466-36-5 |
---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
3-acetyl-2,6-diphenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C19H15NO2/c1-13(21)18-17(22)12-16(14-8-4-2-5-9-14)20-19(18)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,22) |
InChI Key |
FHSIZKVHAVWPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.